

# Application Notes and Protocols for Oxazine 1 Staining in Fixed Biological Tissues

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## Compound of Interest

Compound Name: Oxazine 1

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These application notes provide detailed protocols for the fluorescent staining of fixed biological tissues using **Oxazine 1**. This document includes procedures for both paraffin-embedded and frozen tissue sections, along with recommendations for reagent preparation and imaging.

## Introduction to Oxazine 1

**Oxazine 1** is a cationic fluorescent dye that emits in the near-infrared (NIR) region of the spectrum. Its fluorescence is largely independent of pH in the range of 4 to 10.<sup>[1]</sup> While it has been explored for various biological applications, including the staining of nerve tissue, its use as a general histological stain for fixed tissues is an area of growing interest. These protocols provide a starting point for researchers to utilize **Oxazine 1** for visualizing cellular and tissue structures.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for **Oxazine 1** and recommended starting concentrations for staining protocols.

Table 1: Spectroscopic and Physicochemical Properties of **Oxazine 1**

Property	Value	Reference
Maximum Absorption ( $\lambda_{\text{max}}$ )	~650 nm	[1]
Maximum Emission ( $\lambda_{\text{em}}$ )	~670 nm	[1]
Molar Extinction Coefficient	>100,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Recommended Solvent for Stock	Dimethyl Sulfoxide (DMSO)	[1]
pH Stability Range	4 - 10	[1]

Table 2: Recommended Starting Concentrations and Incubation Times for Staining

Parameter	Paraffin-Embedded Sections	Frozen Sections
Staining Solution Concentration	1 - 10 $\mu\text{M}$	1 - 10 $\mu\text{M}$
Incubation Time	10 - 30 minutes	5 - 15 minutes
Incubation Temperature	Room Temperature	Room Temperature

Note: The concentrations and incubation times provided are starting points and may require optimization for specific tissue types and experimental conditions.

## Experimental Protocols

### Preparation of Reagents

**Oxazine 1** Stock Solution (1 mM):

- **Oxazine 1** is readily soluble in DMSO.[1]
- To prepare a 1 mM stock solution, dissolve the appropriate mass of **Oxazine 1** in high-quality, anhydrous DMSO. For example, for **Oxazine 1** with a molecular weight of 423.89 g/mol, dissolve 0.424 mg in 1 mL of DMSO.

- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution at -20°C, protected from light.

Working Staining Solution (1-10 µM):

- On the day of use, dilute the 1 mM **Oxazine 1** stock solution in an appropriate buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration (e.g., 1-10 µM).
- Ensure the working solution is well-mixed before application to the tissue sections.

## Protocol for Staining Paraffin-Embedded Tissues

This protocol outlines the steps for deparaffinization, rehydration, and fluorescent staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with **Oxazine 1**.

Materials:

- FFPE tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- PBS (pH 7.4)
- **Oxazine 1** working staining solution (1-10 µM)
- Aqueous mounting medium with antifade reagent

Procedure:

- Deparaffinization:
  - Immerse slides in xylene for 5-10 minutes. Repeat with fresh xylene.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Rehydration:

- Immerse slides in 100% ethanol for 3-5 minutes. Repeat with fresh 100% ethanol.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Immerse slides in 95% ethanol for 3-5 minutes.[\[2\]](#)[\[3\]](#)
- Immerse slides in 70% ethanol for 3-5 minutes.[\[2\]](#)[\[3\]](#)
- Rinse slides in deionized water for 5 minutes.[\[3\]](#)
- Washing:
  - Wash slides in PBS for 5 minutes.
- Staining:
  - Carefully blot excess PBS from around the tissue section.
  - Apply the **Oxazine 1** working staining solution to completely cover the tissue section.
  - Incubate for 10-30 minutes at room temperature in a dark, humidified chamber.
- Washing:
  - Gently rinse the slides with PBS to remove excess staining solution.
  - Wash the slides in PBS for 5 minutes. Repeat twice with fresh PBS.
- Mounting:
  - Carefully remove excess buffer from the slide.
  - Apply a drop of aqueous mounting medium with an antifade reagent onto the tissue section.[\[5\]](#)
  - Gently lower a coverslip, avoiding air bubbles.
  - Seal the edges of the coverslip with clear nail polish if necessary.[\[2\]](#)
- Imaging:

- Visualize the staining using a fluorescence microscope with appropriate filter sets for **Oxazine 1** (Excitation: ~650 nm, Emission: ~670 nm).

## Protocol for Staining Frozen Tissues

This protocol is for staining fresh or fixed frozen tissue sections. Tissues can be fixed prior to freezing or post-sectioning.

Materials:

- Frozen tissue sections on slides
- 4% Paraformaldehyde (PFA) in PBS (for post-fixation)
- PBS (pH 7.4)
- **Oxazine 1** working staining solution (1-10  $\mu$ M)
- Aqueous mounting medium with antifade reagent

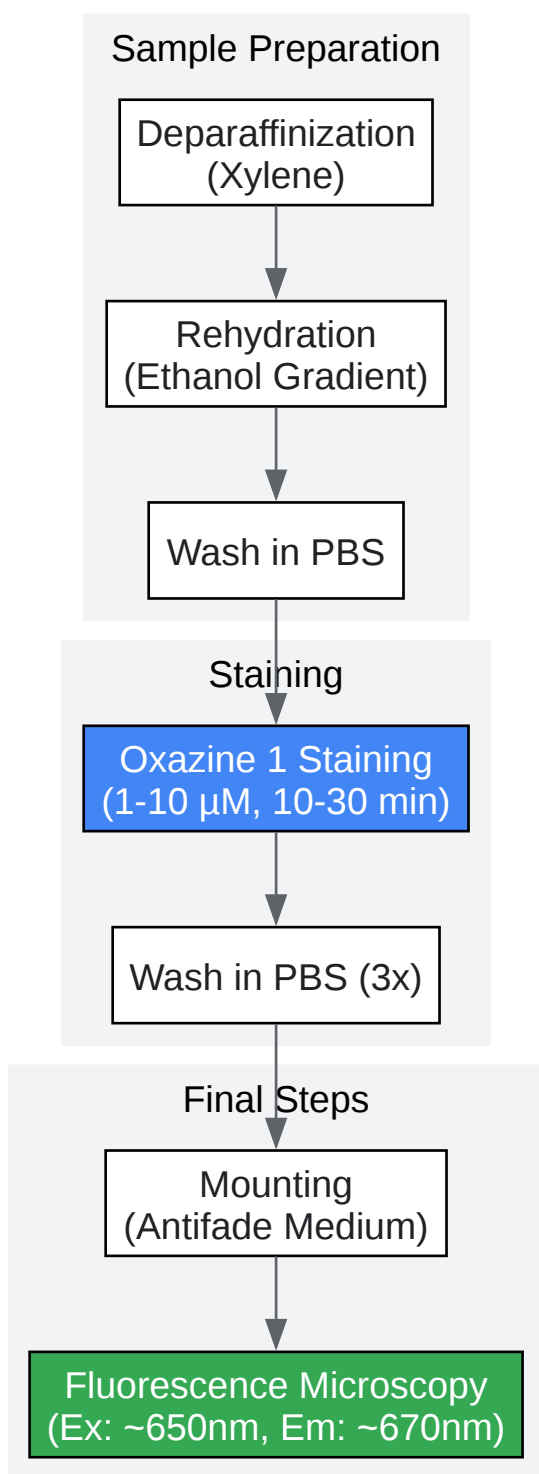
Procedure:

- Tissue Section Preparation:
  - Cut frozen tissue sections (5-10  $\mu$ m) using a cryostat and mount them on charged slides.
  - Allow slides to air dry briefly.
- Fixation (if not pre-fixed):
  - For fresh frozen tissues, fix the sections with 4% PFA in PBS for 10-15 minutes at room temperature.
  - Wash the slides three times with PBS for 5 minutes each.
- Staining:
  - Blot excess PBS from around the tissue section.

- Apply the **Oxazine 1** working staining solution to the tissue.
- Incubate for 5-15 minutes at room temperature in a dark, humidified chamber.
- Washing:
  - Gently rinse the slides with PBS.
  - Wash the slides twice with PBS for 5 minutes each.
- Mounting:
  - Mount the slides with an aqueous mounting medium containing an antifade reagent as described in the paraffin protocol.[\[5\]](#)
- Imaging:
  - Image the slides using a fluorescence microscope with the appropriate filters for **Oxazine 1**.

## Visualizations

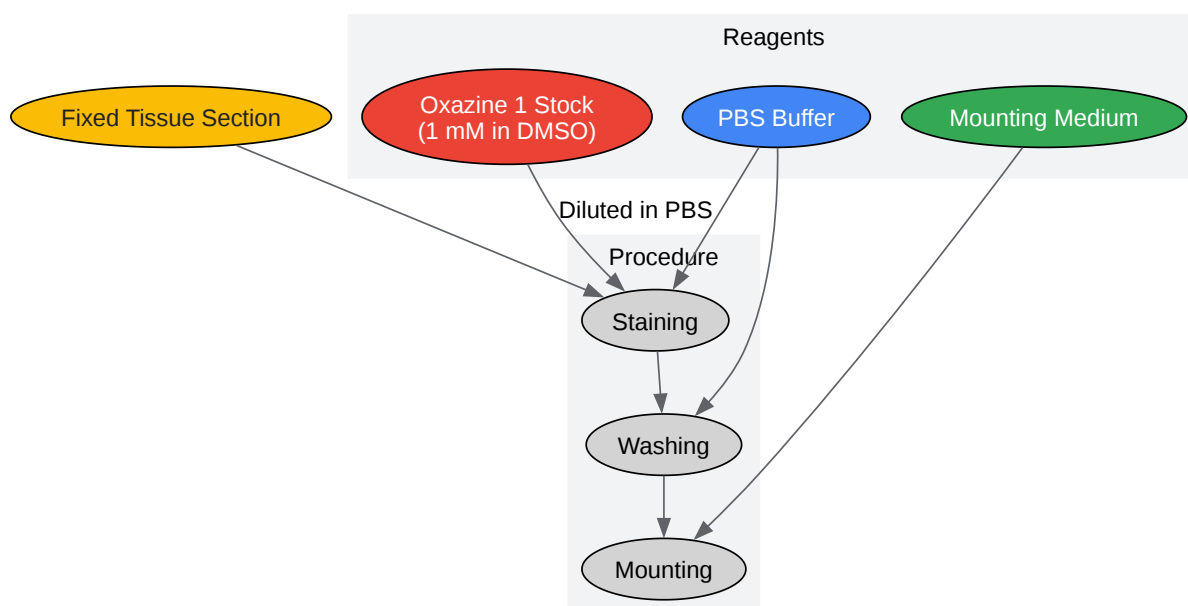
Experimental Workflow for **Oxazine 1** Staining of Paraffin-Embedded Tissues



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Caption: Workflow for staining paraffin-embedded tissues with **Oxazine 1**.

Logical Relationship of Reagents and Procedures



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Caption: Interplay of reagents and procedural steps in **Oxazine 1** staining.

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## References

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